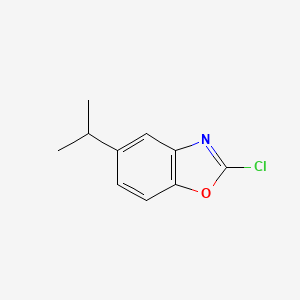

2-chloro-5-(propan-2-yl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRFPWOESXFYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Analytical Characterization for Research Purity

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the benzoxazole (B165842) ring system and the protons of the isopropyl group. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicities) reveal information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | Aromatic H |

| ~7.3 | dd | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~3.1 | sept | 1H | -CH(CH₃)₂ |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 | C=N |

| ~150 | C-O |

| ~148 | Aromatic C |

| ~142 | Aromatic C |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~110 | Aromatic CH |

| ~34 | -CH(CH₃)₂ |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3100-3000 | C-H | Aromatic |

| ~2960-2850 | C-H | Aliphatic (Isopropyl) |

| ~1620-1580 | C=N | Benzoxazole Ring |

| ~1480-1440 | C=C | Aromatic Ring |

| ~1250 | C-O | Aryl Ether |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₀H₁₀ClNO), the expected molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| ~195/197 | Molecular Ion Peak ([M]⁺, [M+2]⁺) |

| ~180/182 | Loss of CH₃ |

Chromatographic Methods for Purity Assessment in Research

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. A small spot of the compound is applied to a TLC plate, which is then developed in a suitable solvent system. The purity is assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system.

Table 5: Example TLC Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1) |

| Visualization | UV light (254 nm) |

High Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of a compound. The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a stationary phase under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. The purity is determined by the area of the peak corresponding to the compound in the chromatogram. A purity level of ≥95% is generally required for research applications.

Table 6: Example HPLC Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on specific conditions |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing quantitative data on the elemental composition of a sample. This method is fundamental for validating the empirical formula of a newly synthesized compound, such as this compound. The technique determines the percentage by weight of each element within the molecule, and these experimental values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula.

For a research-grade sample of this compound, with the molecular formula C₁₀H₁₀ClNO, the theoretical elemental composition can be precisely calculated. These theoretical values serve as the benchmark against which the purity and identity of the synthesized compound are verified. Experimental results from elemental analysis that closely match the theoretical values provide strong evidence for the structural integrity and high purity of the sample. In scholarly research, it is common for the experimentally determined values for carbon (C), hydrogen (H), and nitrogen (N) to be within ±0.4% of the theoretical values, confirming the successful synthesis of the target compound. nih.gov

Below are the detailed theoretical and representative experimental findings for the elemental analysis of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 61.38 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.16 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.16 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.18 |

| Total | 195.66 | 100.00 |

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Found % (Representative) | Difference % |

| Carbon | 61.38 | 61.23 | -0.15 |

| Hydrogen | 5.16 | 5.11 | -0.05 |

| Nitrogen | 7.16 | 7.12 | -0.04 |

The data presented in Table 2 illustrates a typical outcome for a high-purity research sample of this compound. The close correlation between the theoretical and "Found" percentages validates the empirical formula and indicates the absence of significant impurities.

Biological Activities and Mechanistic Insights of 2 Chloro 5 Propan 2 Yl 1,3 Benzoxazole and Analogues

Antimicrobial Activity Studies

Benzoxazole (B165842) derivatives have demonstrated a wide spectrum of antimicrobial activities. nih.govesisresearch.org These compounds are recognized for their potential as antibacterial and antifungal agents, with some exhibiting efficacy comparable to or greater than standard reference drugs. researchgate.netnih.gov The core benzoxazole structure is considered a key pharmacophore, contributing to its broad biological activities. researchgate.net

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

Derivatives of benzoxazole have shown considerable in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have demonstrated that these compounds possess a broad spectrum of antibacterial action. esisresearch.org For instance, certain chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibited excellent activity against all screened bacteria, with hydrophobic substitutes on the phenoxyl side chain leading to minimum inhibitory concentration (MIC) values between 1.56 and 6.25 μg/mL. researchgate.net

In one study, novel benzoxazole derivatives were synthesized and tested against various bacterial strains. Compound 2b, which features a hydrophobic aromatic tie, was particularly effective against all tested bacteria, showing MIC values from 0.098 to 0.78 μg/mL. xjtlu.edu.cn Another study found that 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was the most active compound against the screened Gram-positive bacteria with a MIC value of 12.5 mg/ml. esisresearch.org Furthermore, some synthesized compounds showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with MIC values of 50 mg/ml. esisresearch.org

The antibacterial activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives was also evaluated. Compounds designated as P4A and P4B showed good antibacterial activity, while P4A, P4B, and P6A were effective against Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole Analogues

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Chiral propanoic acid derivatives | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 μg/mL | researchgate.net |

| Compound 2b (hydrophobic aromatic tie) | Various bacteria | 0.098 - 0.78 μg/mL | xjtlu.edu.cn |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 mg/ml | esisresearch.org |

| Compounds 7-9 | Pseudomonas aeruginosa | 50 mg/ml | esisresearch.org |

Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans)

Benzoxazole analogues have also been investigated for their effectiveness against various fungal pathogens. nih.gov Research has shown that these compounds can possess significant antimycotic activity against yeasts like Candida albicans. esisresearch.org For example, a series of 2,5- and/or 6-substituted benzoxazoles showed MIC values between 25–50 mg/ml against C. albicans. esisresearch.org

In a study focusing on eugenol-benzoxazole hybrids, four products were found to be approximately five times more active than eugenol (B1671780) against C. albicans and C. glabrata. researchgate.net Two of these compounds also demonstrated good activity against C. krusei, a species known for its natural resistance to fluconazole. researchgate.net However, other studies have reported poor MIC values for some benzoxazole derivatives against Candida albicans. researchgate.netxjtlu.edu.cn

The antifungal potential of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has also been noted. One compound, P2B, exhibited good antifungal activity against Candida albicans, comparable to half that of the standard drug Miconazole. nih.gov The amide 2-chloro-N-phenylacetamide showed promising antifungal activity against Aspergillus flavus strains, with MIC values ranging from 16 to 256 μg/mL. scielo.br

Table 2: Antifungal Activity of Selected Benzoxazole Analogues

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5- and/or 6-substituted benzoxazoles | Candida albicans | 25–50 mg/ml | esisresearch.org |

| Eugenol-benzoxazole hybrids (5a, 5b′, 5c, 5d′) | C. albicans, C. glabrata | ~5x more active than eugenol | researchgate.net |

| Eugenol-benzoxazole hybrids (5b′, 5d′) | C. krusei | Good activity | researchgate.net |

| Compound P2B | Candida albicans | Good activity | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., DNA interaction, enzyme inhibition)

The structural similarity of the benzoxazole ring system to nucleic acid bases like adenine (B156593) and guanine (B1146940) has led to the hypothesis that these compounds may exert their antimicrobial effects by inhibiting nucleic acid synthesis. nih.gov Computational studies and molecular modeling have suggested that the antibacterial activity of some benzoxazole derivatives could be due to the inhibition of DNA gyrase. benthamdirect.com Another proposed mechanism of action against fungi is the binding to ergosterol (B1671047) on the fungal plasma membrane, potentially coupled with the inhibition of DNA synthesis via thymidylate synthase inhibition. scielo.br

Anticancer Activity Research

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds with notable anticancer properties. ajphs.comresearchgate.net Both naturally occurring and synthetic compounds containing the benzoxazole backbone have demonstrated potent activity against various human cancer cell lines. nih.govajphs.com

In vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HCT-116)

Numerous studies have evaluated the in vitro cytotoxicity of benzoxazole analogues against a panel of human cancer cell lines. For instance, a series of benzoxazole-based amides and sulfonamides were assessed for their antiproliferative activity. One compound, designated 3f, was identified as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov

In another study, newly designed benzoxazole and thiazole-based compounds were evaluated for their anti-proliferative activity. Compounds 8g, 12e, and 13d showed good to moderate activity against the NCI 60 cell line panel, with the highest growth inhibition percentages observed in the HCT-116 cell line (68.0%, 59.11%, and 43.44%, respectively). nih.gov Research on benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, also showed anti-proliferation effects on HCT-116 colon cancer and MCF-7 breast cancer cell lines. nih.gov

Table 3: In vitro Cytotoxicity of Selected Benzoxazole Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3f | HT-29, HCT116 | Most cytotoxic | Not specified | nih.gov |

| Compound 8g | HCT-116 | Growth Inhibition % | 68.0% | nih.gov |

| Compound 12e | HCT-116 | Growth Inhibition % | 59.11% | nih.gov |

| Compound 13d | HCT-116 | Growth Inhibition % | 43.44% | nih.gov |

| Benzimidazole 2 | HCT-116 | IC50 | 16.2 ± 3.85 μg/mL | nih.gov |

Identification of Cellular Targets and Pathways

Research into the mechanisms of anticancer action for benzoxazole derivatives has identified several cellular targets and pathways. A key mechanism appears to be the induction of apoptosis. For example, compound 3f was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in colorectal cancer models. nih.gov

Antiviral Properties

Benzoxazole derivatives have emerged as a promising class of antiviral agents, with research highlighting their potential to inhibit various viral targets.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Molecular docking studies have been conducted on benzoxazole analogues to evaluate their potential as inhibitors of this enzyme. For instance, the compound 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole has been investigated for its binding affinity to the active site of the COVID-19 main protease. nih.gov While specific inhibitory concentration (IC50) values for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole are not available in the reviewed literature, the study of its analogues suggests that the benzoxazole core can serve as a scaffold for the design of Mpro inhibitors. One study identified a benzothiazole-based inhibitor, YH-53, as a broad-spectrum inhibitor of coronaviral main proteases, including SARS-CoV-2 Mpro, with an IC50 value of 3.103 µM against MERS-CoV Mpro. nih.gov Another study on flavonol derivatives containing a benzoxazole moiety found that some of these compounds exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov

Analogues of this compound have demonstrated the ability to interfere with various stages of the viral life cycle. Eugenol-benzoxazole derivatives have been synthesized and evaluated for their antiviral activity against several arboviruses. nih.gov One particular derivative, compound 16, showed notable potency against Zika virus (ZIKV), Chikungunya virus (CHIKV), and Mayaro virus (MAYV), with EC50 values of 6.1 µM, 14.2 µM, and 6.3 µM, respectively. nih.gov Mechanistic studies suggest that these compounds act after viral entry, likely by targeting proteins involved in viral replication. nih.gov Further computational analysis identified the capsid protein and nsP3 as potential targets for these benzoxazole derivatives. nih.gov Other research on 2-benzoxyl-phenylpyridine derivatives has shown that they can inhibit the replication of Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) by targeting the early stages of viral replication, such as RNA and protein synthesis. mdpi.com

Table 1: Antiviral Activity of Benzoxazole Analogues

| Compound | Virus | Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| YH-53 | MERS-CoV | Enzymatic Inhibition | 3.103 µM (IC50) | nih.gov |

| Flavonol-benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | In vivo curative | 127.6 µg/mL (EC50) | nih.gov |

| Flavonol-benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | In vivo protective | 101.2 µg/mL (EC50) | nih.gov |

| Eugenol-benzoxazole (16) | Zika Virus (ZIKV) | Cell-based | 6.1 µM (EC50) | nih.gov |

| Eugenol-benzoxazole (16) | Chikungunya Virus (CHIKV) | Cell-based | 14.2 µM (EC50) | nih.gov |

| Eugenol-benzoxazole (16) | Mayaro Virus (MAYV) | Cell-based | 6.3 µM (EC50) | nih.gov |

Antiprotozoal Activities

Benzoxazole derivatives have also been investigated for their efficacy against various protozoan parasites, demonstrating their potential as lead compounds for the development of new antiprotozoal drugs.

The purine (B94841) nucleoside phosphorylase (PfPNP) of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a key enzyme in the purine salvage pathway and is essential for parasite survival. olemiss.edu Inhibition of PfPNP leads to purine starvation and subsequent parasite death. olemiss.edu A study on benzoxazole derivatives identified N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide as a potent inhibitor of both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values of 5.1 µM and 2.2 µM, respectively. olemiss.edusemanticscholar.org Molecular docking studies suggest that the antimalarial activity of this compound may be due to the deregulation of PfPNP activity. olemiss.edu

The antiprotozoal activity of benzoxazole analogues extends to other parasites, including Leishmania and Trypanosoma species. The same derivative, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, exhibited moderate inhibitory activity against Leishmania donovani (amastigote and promastigote forms) and Trypanosoma brucei. semanticscholar.org Another study highlighted a benzoxaborole, AN2690, which targets leucyl-tRNA synthetase in Leishmania donovani, inhibiting parasite growth in both promastigote and amastigote stages. researchgate.netnih.gov

Table 2: Antiprotozoal Activity of Benzoxazole Analogues

| Compound | Parasite | Strain/Stage | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Plasmodium falciparum | D6 (chloroquine-sensitive) | 5.1 µM | olemiss.edusemanticscholar.org |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Plasmodium falciparum | W2 (chloroquine-resistant) | 2.2 µM | olemiss.edusemanticscholar.org |

| Compound 6d | Plasmodium falciparum | D6 (chloroquine-sensitive) | 5.5 µM | semanticscholar.org |

| Compound 6d | Plasmodium falciparum | W2 (chloroquine-resistant) | 4.1 µM | semanticscholar.org |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Leishmania donovani | Amastigote | Moderate Inhibition | semanticscholar.org |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Leishmania donovani | Promastigote | Moderate Inhibition | semanticscholar.org |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Trypanosoma brucei | - | Moderate Inhibition | semanticscholar.org |

Enzyme Inhibition Studies

The benzoxazole scaffold has been utilized in the design of inhibitors for a variety of enzymes implicated in different diseases.

Several studies have focused on the development of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. tandfonline.comnih.govnih.govresearchgate.net One of the most potent compounds identified, 12l, exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. researchgate.net Another compound, 8d, showed even greater potency with an IC50 value of 0.0554 µM. nih.gov

Benzoxazole derivatives have also been extensively studied as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. nih.govmdpi.com A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated, with compound 36 emerging as the most potent inhibitor against both AChE (IC50 = 12.62 nM) and BChE (IC50 = 25.45 nM). nih.gov Furthermore, benzoxazole-oxadiazole analogues have also shown significant inhibitory activity against both enzymes. nih.govresearchgate.net

In addition to VEGFR-2 and cholinesterases, benzoxazole derivatives have been investigated as inhibitors of other enzymes. For example, certain 2-substituted benzoxazoles have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.gov A series of 1,2,4-triazole-based benzoxazole derivatives were synthesized and showed potent inhibition of p38α mitogen-activated protein kinase (MAP kinase), another important target in inflammatory diseases, with compound 5b displaying an IC50 of 0.031 µM. nih.gov

Table 3: Enzyme Inhibition by Benzoxazole Analogues

| Compound | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 12l | VEGFR-2 | 97.38 nM | researchgate.net |

| 8d | VEGFR-2 | 0.0554 µM | nih.gov |

| 36 | Acetylcholinesterase (AChE) | 12.62 nM | nih.gov |

| 36 | Butyrylcholinesterase (BChE) | 25.45 nM | nih.gov |

| 5b | p38α MAP kinase | 0.031 µM | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Benzoxazole derivatives have been investigated as potential inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. tandfonline.com

Research into 5-chloro-2(3H)-benzoxazolone Mannich bases has revealed their potential as cholinesterase inhibitors. A series of these compounds demonstrated notable inhibitory activity against AChE, with some derivatives showing higher potency than the reference drug rivastigmine. For instance, one of the most active compounds in this series exhibited an IC50 value of 7.53 µM against AChE. researchgate.net The inhibitory activity of these compounds is influenced by the nature of the substituents on the benzoxazole core. dergipark.org.tr

Further studies on glycosyl benzoxazole derivatives have also highlighted their cholinesterase inhibitory capabilities. In one study, a series of these compounds were synthesized and tested, with a 5-chloro substituted analogue showing a 27% inhibition rate against BuChE at a concentration of 100 µg/mL. researchgate.netresearchgate.net

Another study exploring novel benzoxazole and naphthoxazole analogues found that a derivative containing a chlorine atom exhibited activity in the micromolar range (IC50 of 2.18–2.89 µM) against studied cell lines. mdpi.com Within this series, specific compounds showed potent and selective inhibition of cholinesterases. For example, one compound was identified as a highly potent AChE inhibitor with an IC50 of 0.516 µM and was highly selective for AChE over BChE. mdpi.com Another compound in the same series was found to be the most potent against BChE. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzoxazole Analogues

| Compound Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-chloro-2(3H)-benzoxazolone Mannich base derivative | Acetylcholinesterase (AChE) | 7.53 researchgate.net |

Note: The data represents findings for analogues of this compound and not the specific compound itself.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans, playing a crucial role in extracellular matrix remodeling, tumor invasion, and metastasis. nih.govnih.gov Consequently, the development of heparanase inhibitors is a significant area of interest in cancer research. nih.gov

Benzoxazole derivatives have emerged as a class of small molecule heparanase inhibitors. Research involving the replacement of a furanylthiazole acetic acid scaffold with a bicyclic benzoxazole acetic acid structure led to the identification of potent heparanase inhibitors. One of the positional isomers of benzoxazole acetic acid demonstrated a heparanase inhibitory activity with an IC50 value of 0.4 µM, which was comparable to the original lead compound. nih.gov In contrast, another structural isomer was significantly less effective, with an IC50 of 8.5 µM, highlighting the importance of the substituent's position on the benzoxazole ring for this activity. nih.gov

While specific data on this compound is not available, the findings for these analogues indicate that the benzoxazole core is a viable scaffold for the design of novel heparanase inhibitors.

Table 2: Heparanase Inhibitory Activity of Benzoxazole Acetic Acid Analogues

| Compound | IC50 (µM) |

|---|---|

| Benzoxazole acetic acid isomer 1 | 0.4 nih.gov |

Note: The data represents findings for analogues of this compound and not the specific compound itself.

Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Benzoxazole-containing compounds have been explored for their potential as COX-2 inhibitors. In a review of novel synthesized scaffolds with anticancer and COX-2 inhibitory potential, it was noted that the introduction of a pyrazolone (B3327878) ring to a benzoxazole structure increased activity, and that 4-chlorobenzaldehyde-substituted derivatives showed enhanced potency. mdpi.com This suggests that the presence and position of a chlorine atom can be beneficial for COX-2 inhibition within this class of compounds.

Another study on hybrid molecules containing benzoxazole and imidazolone (B8795221) nuclei found that these compounds resembled known COX-2 inhibitors due to the presence of vicinal diaryl heterocyclic structures. mdpi.com While specific IC50 values for benzoxazole derivatives were not detailed in this context, the structural similarities point to their potential in this area. Research on related heterocyclic systems, such as 2,3-diaryl-substituted imidazo[4,5b]pyridines, has shown that a chlorine atom on a phenyl ring can interact with the COX-2 enzyme, further supporting the potential role of chloro-substituted benzoxazoles as COX inhibitors. mdpi.com

Rho-kinase Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. They are involved in regulating a variety of cellular processes, including smooth muscle contraction, cell adhesion, and motility. As such, ROCK inhibitors have therapeutic potential in conditions like hypertension, glaucoma, and cancer. nih.govresearchgate.net

The benzoxazole scaffold has been identified as a promising basis for the development of ROCK inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been conducted on both benzimidazole and benzoxazole-based compounds to optimize their inhibitory activity against ROCK. These efforts have led to the discovery of novel and selective inhibitors of ROCK-II that demonstrate excellent potency in both enzymatic and cell-based assays. nih.govmiami.edu

While the general potential of the benzoxazole class as ROCK inhibitors is established, specific inhibitory data for this compound or its closely related analogues are not extensively detailed in the available literature. However, the existing research confirms that benzoxazoles are a relevant chemical class in the ongoing search for new and effective Rho-kinase inhibitors. nih.govresearchgate.net

Other Mechanistically Relevant Enzyme Interactions

The versatile structure of the benzoxazole ring allows for its interaction with a variety of other enzymes, indicating a broad potential for therapeutic applications. nih.govnih.gov For example, research into other chloro-substituted heterocyclic compounds has revealed potent and selective inhibitory activities against other kinases.

A notable example is a novel anilinoquinazoline (B1252766) derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, which acts as a dual-specific inhibitor of c-Src and Abl kinases at low nanomolar concentrations. While not a benzoxazole, this compound features a 5-chloro-substituted benzodioxole ring, which is structurally related. This highlights the potential importance of the chloro-substitution pattern in achieving potent inhibition of specific kinases.

The broad biological activity profile of benzoxazoles suggests that derivatives such as this compound could interact with a range of other enzymatic targets, a possibility that warrants further investigation.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Propan 2 Yl 1,3 Benzoxazole Derivatives

Impact of Halogen Substituents on Biological Potency

Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to modulate their physicochemical properties and enhance biological potency. researchgate.neteurochlor.org Their effects are attributed to a combination of steric, electronic, and lipophilic factors.

The chlorine atom at the C-2 position of the benzoxazole (B165842) ring plays a significant role in the molecule's reactivity and interaction with biological targets. In many heterocyclic compounds, a chlorine substituent can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes. researchgate.net The carbon-chlorine bond at this position can be susceptible to nucleophilic substitution, allowing the molecule to potentially form covalent bonds with target macromolecules, such as enzymes or receptors.

Furthermore, the chlorine atom is an electron-withdrawing group, which influences the electron density of the entire benzoxazole ring system. researchgate.net This electronic modulation can affect non-covalent interactions, such as hydrogen bonding or π-π stacking, with the active site of a biological target. The presence of chlorine can also prevent metabolic hydroxylation at the C-2 position, potentially increasing the compound's metabolic stability and duration of action. researchgate.net In some classes of compounds, such as 3-chloro-1,2,4-thiadiazoles, the chloro-substituent is crucial for the compound's ability to act as a protein thiol modifier, highlighting the reactivity imparted by the halogen. nih.gov

The specific biological activity of benzoxazole derivatives can be fine-tuned by altering the halogenation pattern on the aromatic ring. The position and nature of the halogen substituent can lead to significant variations in potency and selectivity. For instance, SAR studies on various heterocyclic compounds have shown that the presence of electron-withdrawing groups, such as chlorine or nitro groups, at specific positions can enhance anti-proliferative activity. researchgate.net

The introduction of different halogens (e.g., fluorine, bromine) in place of chlorine, or the addition of halogens at other positions on the benzoxazole ring, would alter the molecule's properties. Fluorine, being highly electronegative, can form strong hydrogen bonds and alter the acidity of nearby protons. Bromine is larger and more polarizable, which can lead to different binding interactions. Studies on 3-(2-benzoxazol-5-yl)alanine derivatives have shown that introducing a bromine atom can increase antimicrobial activity, suggesting that both the type of halogen and its position are critical determinants of biological function. nih.gov

The following table illustrates hypothetical SAR data for halogenated benzoxazole derivatives, demonstrating how changes in the halogenation pattern could affect biological activity.

| Compound ID | R1 (C-2) | R2 (C-5) | R3 (C-6) | R4 (C-7) | Relative Potency (%) |

| A | Cl | Isopropyl | H | H | 100 |

| B | F | Isopropyl | H | H | 85 |

| C | Br | Isopropyl | H | H | 110 |

| D | Cl | Isopropyl | Cl | H | 150 |

| E | Cl | Isopropyl | H | Br | 135 |

Effects of Alkyl Group Variation at C-5 Position

Substituents at the C-5 position of the benzoxazole ring are known to be important for biological activity. nih.gov The size, shape, and lipophilicity of the group at this position can dictate how well the molecule fits into the binding pocket of its target protein.

The isopropyl group at the C-5 position is a key structural feature. Its specific size, branching, and lipophilic nature often provide an optimal fit for the hydrophobic pockets of target enzymes or receptors. The branched structure of the isopropyl group provides more significant steric bulk compared to a linear propyl group, which can lead to more specific and stronger van der Waals interactions within a binding site. In studies of related heterocyclic structures like benzimidazolones, the presence of an isopropyl group has been shown to be a component of biologically active molecules. nih.govresearchgate.net The specific stereoelectronic profile of the isopropyl moiety can be crucial for orienting the entire benzoxazole scaffold correctly for optimal interaction with its biological target.

Replacing the C-5 isopropyl group with other alkyl or substituted alkyl groups is a common strategy to probe the steric and electronic requirements of the target's binding site. The goal is to determine if a better fit and, consequently, higher activity can be achieved.

Smaller Alkyl Groups: Replacing the isopropyl group with smaller groups like methyl or ethyl would decrease the steric bulk and lipophilicity. If the binding pocket is small, these smaller analogues might show increased activity. However, if a larger hydrophobic interaction is required, their potency would likely decrease.

Larger or Bulkier Alkyl Groups: Substituting with larger groups such as tert-butyl or cyclohexyl would increase steric hindrance. This could either enhance binding by filling a larger hydrophobic pocket or abolish activity by preventing the molecule from fitting into the active site.

Substituted Alkyl Groups: Introducing functional groups onto the alkyl chain, such as a hydroxyl or methoxy (B1213986) group, would alter the molecule's polarity and hydrogen-bonding capabilities. This could lead to new, favorable interactions with polar amino acid residues in the binding site, potentially increasing affinity and selectivity.

The table below provides a hypothetical representation of how modifying the C-5 alkyl group could influence biological activity.

| Compound ID | R1 (C-2) | R2 (C-5) | Relative Potency (%) |

| F | Cl | Methyl | 60 |

| G | Cl | Ethyl | 75 |

| H | Cl | Isopropyl | 100 |

| I | Cl | tert-Butyl | 45 |

| J | Cl | Cyclohexyl | 90 |

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. A molecule may exist in several conformations, but typically only one, the "bioactive conformation," is responsible for its interaction with a biological target.

For 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, key conformational flexibility arises from the rotation of the isopropyl group around the C5-C(isopropyl) bond. Theoretical conformational analysis can identify low-energy (staggered) and high-energy (eclipsed) conformations. mdpi.com The preferred conformation will position the methyl groups of the isopropyl moiety in a way that minimizes steric clash with the benzoxazole ring.

Ligand-Target Interactions and Binding Site Analysis

The interaction between a ligand and its biological target is fundamental to its mechanism of action. For derivatives of this compound, molecular docking studies have been instrumental in elucidating these interactions at an atomic level. These computational analyses help to visualize how these molecules fit into the binding sites of their target proteins and which functional groups are critical for establishing a stable and effective interaction.

In studies of benzoxazole derivatives targeting various proteins, the benzoxazole core often serves as a crucial scaffold that anchors the molecule within the binding pocket. For instance, in the context of VEGFR-2 inhibitors, the benzoxazole ring is proposed to occupy the hinge region of the ATP binding site. The substituents at the 2 and 5-positions of the benzoxazole ring play a significant role in defining the binding affinity and selectivity.

For example, in the design of novel benzoxazole-benzamide conjugates as potential VEGFR-2 inhibitors, compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity compared to those with a 5-methyl or unsubstituted benzoxazole ring. nih.gov This highlights the importance of the substituent at the 5-position in modulating biological activity.

A hypothetical binding model for a this compound derivative in a protein active site might involve the following:

The benzoxazole nitrogen atom acting as a hydrogen bond acceptor.

The chloro group at position 2 forming specific interactions with polar residues.

The isopropyl group at position 5 fitting into a hydrophobic pocket lined with non-polar amino acid residues.

The following table summarizes the types of interactions observed for benzoxazole derivatives with their biological targets based on computational studies.

| Interaction Type | Involved Moiety on Benzoxazole Derivative | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Benzoxazole nitrogen/oxygen, amide linkers | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Isopropyl group, phenyl rings | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyls) |

| Pi-Pi Stacking | Benzoxazole aromatic system | Phenylalanine, Tyrosine, Tryptophan |

Pharmacophore Elucidation for Enhanced Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For this compound and its derivatives, elucidating a pharmacophore model is crucial for designing new compounds with enhanced potency and selectivity.

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The generation of such a model often involves aligning a set of active molecules and identifying the common features that are spatially conserved.

Based on the general structure of this compound derivatives and SAR data from related compounds, a hypothetical pharmacophore model could be constructed. nih.gov The key features would likely include:

A hydrophobic feature: corresponding to the isopropyl group at the 5-position. The size and shape of this hydrophobic pocket in the target protein would be a critical determinant of activity.

A hydrogen bond acceptor: represented by the nitrogen atom of the benzoxazole ring.

An aromatic ring feature: representing the benzoxazole core itself, which can engage in pi-pi stacking interactions.

A halogen bond donor/hydrophobic feature: corresponding to the chlorine atom at the 2-position.

The development of a robust pharmacophore model allows for the virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. It also guides the rational design of new derivatives by suggesting modifications that could improve the fit to the target's binding site and enhance biological activity.

For instance, in the design of benzoxazole-based VEGFR-2 inhibitors, a pharmacophore model was proposed where the terminal benzoxazole ring occupies the hinge region of the ATP binding site, and a central aromatic ring links to the DFG domain of the activation loop. nih.gov This model successfully guided the synthesis of potent inhibitors.

The table below outlines the key pharmacophoric features that could be considered for the design of novel derivatives based on the this compound scaffold.

| Pharmacophoric Feature | Corresponding Structural Element | Rationale for Inclusion |

| Aromatic Ring | Benzoxazole core | Potential for pi-pi stacking interactions with aromatic amino acid residues in the binding site. |

| Hydrogen Bond Acceptor | Benzoxazole nitrogen atom | Can form crucial hydrogen bonds with donor groups in the target protein. |

| Hydrophobic Group | 5-(propan-2-yl) substituent | Interacts with hydrophobic pockets, contributing to binding affinity. |

| Halogen Feature | 2-chloro substituent | Can participate in halogen bonding or other specific interactions, influencing selectivity and potency. |

By understanding these key features, medicinal chemists can strategically modify the lead compound to optimize its interactions with the biological target, leading to the development of more effective therapeutic agents.

Computational Chemistry and in Silico Modeling of 2 Chloro 5 Propan 2 Yl 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.

Molecular Geometry Optimization

Information regarding the optimized bond lengths, bond angles, and dihedral angles for this compound, as determined by DFT methods, is not available.

Electronic Properties and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

There are no specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or the molecular electrostatic potential (MEP) map for this compound. Such data would be essential for predicting its chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack.

Vibrational Spectroscopy Prediction and Validation

No theoretical vibrational spectra (such as FT-IR or Raman) for this compound, calculated via DFT, have been reported. This prevents a comparison between theoretical predictions and experimental spectroscopic data for validation.

Molecular Docking Simulations

There is no evidence of molecular docking studies being conducted to investigate the interaction of this compound with any specific biological target.

Prediction of Ligand-Target Binding Modes

Without docking studies, there are no predictions on how this compound might bind within the active site of a protein or other biological macromolecule.

Scoring Functions and Binding Affinity Estimation

No calculated binding affinity scores (e.g., in kcal/mol) or estimations of binding energy for this compound with any potential biological targets are available in the literature.

Future computational research would be necessary to generate the specific data required to fully characterize the molecular and electronic properties of this compound and to explore its potential biological activities through in silico modeling.

Identification of Key Interacting Residues

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method allows for the identification of key amino acid residues within the binding pocket that are crucial for forming a stable complex. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be understood from studies on analogous benzoxazole (B165842) derivatives.

For instance, in silico studies on other benzoxazole compounds targeting enzymes like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have highlighted the importance of specific types of interactions. nih.gov Key residues such as Leu35, Val43, and Lys63 have been identified as essential for stabilizing inhibitors in the binding pocket through a combination of forces. nih.gov These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and hydrophobic amino acid residues like leucine, valine, and isoleucine.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

By performing molecular docking of this compound against a specific protein target, researchers could generate a detailed map of these interactions and pinpoint the exact amino acid residues that contribute most significantly to the binding affinity. This information is invaluable for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture provided by molecular docking. researchgate.net By simulating the behavior of the complex in a solvated, physiological-like environment, MD can validate the stability of the docked pose and reveal important conformational changes. Studies on various benzoxazole derivatives have successfully employed MD simulations to confirm the stability of computationally predicted binding modes. researchgate.netnih.govresearchgate.net

A primary goal of MD simulations in this context is to assess the stability of the interaction between this compound and its target protein. The most common metric for this analysis is the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation.

The RMSD is calculated for the protein's backbone atoms and for the ligand's heavy atoms relative to their initial positions. A stable ligand-receptor complex is typically characterized by:

Low and converging RMSD values for both the protein and the ligand.

Minimal fluctuations around an average value after an initial equilibration period.

If the ligand's RMSD remains low and stable throughout the simulation, it suggests that the molecule remains firmly bound within the active site in the predicted orientation. researchgate.net Conversely, a large and fluctuating RMSD would indicate that the ligand is unstable and may be dissociating from the binding pocket.

In Silico ADME Prediction for Research Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. nih.gov These computational models help to identify candidates with favorable pharmacokinetic profiles early in the research process, reducing the likelihood of late-stage failures.

Lipinski's Rule of Five is a widely used guideline to evaluate the "druglikeness" of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule establishes four simple physicochemical parameters. An orally active drug generally should not violate more than one of these criteria. drugbank.com The predicted properties for this compound are assessed against these rules to predict its potential as an oral drug candidate.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 209.67 g/mol | ≤ 500 g/mol | Yes |

| Octanol-Water Partition Coefficient (LogP) | 3.68 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

Data generated using computational prediction models.

Based on these in silico predictions, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Computational tools can predict the metabolic fate of a compound by identifying sites on the molecule that are most susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes. nih.gov For this compound, the primary metabolic transformations are predicted to involve oxidation and potential dehalogenation.

Key predicted metabolic reactions include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the benzene (B151609) ring portion of the benzoxazole core.

Aliphatic Hydroxylation: Oxidation of the isopropyl group, potentially at the tertiary carbon or one of the methyl groups.

Dehalogenation: The removal of the chlorine atom, although this is generally a less common metabolic pathway for aryl chlorides compared to oxidation.

Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

In silico models can also predict whether a compound is likely to be an inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. Predictions for this compound suggest it may be an inhibitor of certain CYP enzymes, a factor that would require experimental verification during drug development.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Diversification

The diversification of the 2-chloro-5-(propan-2-yl)-1,3-benzoxazole scaffold is crucial for exploring its chemical space and identifying analogs with enhanced biological activity. Future research will focus on developing and optimizing synthetic methodologies that are not only efficient and high-yielding but also environmentally sustainable.

Eco-friendly approaches are at the forefront of modern synthetic chemistry. mdpi.com Methodologies such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions offer significant advantages over conventional methods, including reduced reaction times, lower energy consumption, and often improved yields. mdpi.comfigshare.com The use of deep eutectic solvents (DES) as green reaction media presents another promising avenue. mdpi.com

Furthermore, exploring novel catalytic systems can provide access to new derivatives. This includes iodine-mediated oxidative cyclodesulfurization and the use of various metal-based or organocatalysts to facilitate the construction of the benzoxazole (B165842) core and the introduction of diverse substituents. nih.gov These advanced methods will enable the creation of a comprehensive library of analogs, which is essential for detailed structure-activity relationship studies.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Synthesis

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. figshare.com | Efficient synthesis of a diverse library of analogs by accelerating key reaction steps. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. mdpi.com | An alternative energy-efficient method for producing derivatives. |

| Mechanochemistry | Solvent-free or low-solvent reactions, high efficiency. mdpi.com | A sustainable approach to synthesizing key intermediates and final compounds. |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, and non-toxic reaction media. mdpi.com | Greener synthesis pathways for the benzoxazole core and its derivatives. |

| Novel Catalytic Systems | High selectivity, access to novel chemical transformations. nih.govmdpi.com | Facilitating the introduction of complex functional groups to probe specific biological interactions. |

Advanced SAR Studies through Targeted Analog Synthesis

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of this compound. Future research will involve the targeted synthesis of analogs to probe the influence of specific structural modifications on efficacy and selectivity.

Key positions for modification on the benzoxazole scaffold include:

Position 2: Replacing the chloro group with various substituents (e.g., amines, ethers, alkyl groups) to explore its role in target binding.

Position 5: Modifying the propan-2-yl group to investigate the impact of steric bulk and lipophilicity on activity.

Benzene (B151609) Ring: Introducing additional substituents onto the benzene portion of the benzoxazole ring to fine-tune electronic properties and secondary binding interactions.

By synthesizing and evaluating a focused library of these analogs, researchers can build a comprehensive SAR model. This model will guide the rational design of next-generation compounds with improved potency and a better understanding of the molecular features required for the desired biological effect. mdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To elucidate the precise mechanism of action of this compound and its derivatives, an integrated multi-omics approach is essential. researchgate.net This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound. nih.gov

Transcriptomics (RNA-seq): Will identify changes in gene expression patterns, revealing the signaling pathways and cellular processes modulated by the compound.

Proteomics: Will quantify changes in protein levels and post-translational modifications, providing insights into the functional consequences of altered gene expression. jci.org

Metabolomics: Will measure changes in the levels of endogenous metabolites, offering a snapshot of the compound's impact on cellular metabolism. embopress.org

The integration of these large datasets, using bioinformatics tools like Multi-Omics Factor Analysis (MOFA), can uncover novel biological targets and pathways. jci.orgnih.gov This systems-level understanding is crucial for identifying biomarkers of response and for positioning the compound as a lead for specific therapeutic applications. researchgate.net

Development of Advanced Computational Models for Predictive Design

In parallel with synthetic and biological efforts, the development of advanced computational models will be instrumental in accelerating the discovery process. researchgate.net These in silico tools can predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

Key computational approaches include:

Density Functional Theory (DFT): Used to model the molecular structure and electronic properties of the benzoxazole derivatives. nih.gov

Molecular Docking: Simulates the interaction of the compounds with potential biological targets, predicting binding affinities and modes. nih.gov This can help in identifying high-affinity binders and understanding the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR): Statistical models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), that correlate the chemical structures of compounds with their biological activities. figshare.com These models can predict the activity of new, unsynthesized analogs.

Machine Learning: The application of algorithms like random forest regression and k-nearest neighbors to develop predictive models based on existing experimental data. doi.org

These computational strategies will enable a more rational and efficient design-synthesize-test-analyze cycle, ultimately leading to the faster identification of optimized lead compounds. researchgate.net

Potential as Lead Compounds for Target-Specific Investigations (excluding clinical trials)

The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov Consequently, this compound represents a valuable starting point, or "lead compound," for target-specific investigations.

Future research will focus on identifying the specific molecular targets through which this compound and its analogs exert their biological effects. Potential targets could include enzymes, receptors, or other proteins involved in disease pathogenesis. For instance, benzoxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or viral proteases, and as modulators of signaling pathways such as STAT3. figshare.commdpi.comnih.gov

By optimizing the structure of this compound, it is possible to develop highly potent and selective modulators for a specific biological target. These target-specific probes are invaluable research tools for dissecting disease mechanisms and validating new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole?

- Methodological Answer : The compound is synthesized via cyclization of substituted o-aminophenol derivatives with propan-2-yl groups. Key steps include:

- Condensation reactions using chloro-substituted precursors in polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Acid-binding agents (e.g., K₂CO₃) to drive dehydrohalogenation and improve yields (31–92%) .

- Characterization via ¹H/¹³C NMR to confirm substitution patterns and purity .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- X-ray crystallography confirms the planar benzoxazole core and chloro-isopropyl substitution, with unit cell parameters (e.g., monoclinic , Å, Å) .

- IR spectroscopy identifies N–O and C–Cl stretching vibrations (650–750 cm⁻¹) .

- Mass spectrometry (MS) verifies molecular ion peaks ( = 168.58) and fragmentation patterns .

Q. How is the antibacterial/antifungal activity of benzoxazole derivatives screened?

- Methodological Answer :

- Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zones of inhibition compared to standard drugs (ampicillin, clotrimazole) .

- Minimum inhibitory concentration (MIC) determination via broth microdilution .

Advanced Research Questions

Q. How can regioselectivity be optimized during the synthesis of substituted benzoxazole derivatives?

- Methodological Answer :

- Solvent polarity modulation : Non-polar solvents (e.g., toluene) favor electrophilic substitution at the 5-position, while polar solvents (e.g., DMSO) enhance 2-chloro reactivity .

- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 80% in 30 minutes vs. 12 hours conventionally) .

- Catalytic systems : Transition metals (e.g., Pd/Cu) enable cross-coupling for thiophene or pyrazole substituents .

Q. How do computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzymes (e.g., dihydrofolate reductase) to prioritize analogs with high binding affinity .

- QSAR models correlate substituent electronic parameters (Hammett σ) with MIC values to guide structural modifications .

- MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reaction yields for benzoxazole derivatives (e.g., 31% vs. 92%)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, solvent ratio) .

- Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps .

- Steric/electronic analysis : Substituents like bulky isopropyl groups may hinder cyclization, requiring milder conditions .

Q. What structural features enhance the antimicrobial potency of benzoxazole analogs?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position increase membrane permeability .

- Heterocyclic extensions (e.g., thiophene, triazole) improve target specificity by mimicking natural cofactors .

- Crystallographic data reveal planar conformations critical for intercalation into DNA or enzyme active sites .

Data Contradiction Analysis

Q. Why do some studies report low yields (<50%) for benzoxazole syntheses?

- Analysis : Low yields often stem from:

- Incomplete cyclization due to steric hindrance from isopropyl groups; optimize via dropwise addition of reagents .

- Side reactions (e.g., hydrolysis of chloro intermediates); use anhydrous conditions and molecular sieves .

- Solvent impurities : Trace water in DMF reduces reactivity; employ high-purity solvents and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.